molecular formula C6H8O4 B6237350 rac-(1R,2R)-cyclobutane-1,2-dicarboxylic acid, trans CAS No. 17224-72-5

rac-(1R,2R)-cyclobutane-1,2-dicarboxylic acid, trans

Cat. No.: B6237350
CAS No.: 17224-72-5
M. Wt: 144.1
InChI Key:
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Description

rac-(1R,2R)-cyclobutane-1,2-dicarboxylic acid, trans: is a chiral compound with two carboxylic acid groups attached to a cyclobutane ring The term “rac” indicates that it is a racemic mixture, meaning it contains equal amounts of both enantiomers (mirror-image isomers)

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of rac-(1R,2R)-cyclobutane-1,2-dicarboxylic acid, trans can be achieved through several methods. One common approach involves the cyclization of suitable precursors under controlled conditions. For instance, the reaction of a suitable diene with a dienophile in the presence of a catalyst can yield the desired cyclobutane derivative. The reaction conditions typically involve moderate temperatures and the use of solvents such as dichloromethane or toluene .

Industrial Production Methods: Industrial production of this compound may involve more scalable methods, such as the catalytic hydrogenation of cyclobutene derivatives or the use of high-pressure reactors to facilitate the cyclization process. These methods are designed to maximize yield and purity while minimizing production costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions: rac-(1R,2R)-cyclobutane-1,2-dicarboxylic acid, trans undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

rac-(1R,2R)-cyclobutane-1,2-dicarboxylic acid, trans has several applications in scientific research:

Mechanism of Action

The mechanism by which rac-(1R,2R)-cyclobutane-1,2-dicarboxylic acid, trans exerts its effects involves its interaction with specific molecular targets. For instance, in biological systems, it may act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access. The pathways involved can include alterations in metabolic processes or signal transduction pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Uniqueness: rac-(1R,2R)-cyclobutane-1,2-dicarboxylic acid, trans is unique due to its specific ring size and the presence of two chiral centers, which confer distinct stereochemical properties. This makes it particularly useful in stereoselective synthesis and as a chiral ligand in asymmetric catalysis .

Properties

CAS No.

17224-72-5

Molecular Formula

C6H8O4

Molecular Weight

144.1

Purity

95

Origin of Product

United States

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